TP-021

描述

Structure

3D Structure

属性

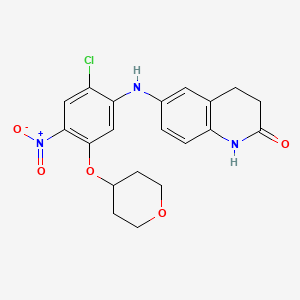

分子式 |

C20H20ClN3O5 |

|---|---|

分子量 |

417.8 g/mol |

IUPAC 名称 |

6-[2-chloro-4-nitro-5-(oxan-4-yloxy)anilino]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C20H20ClN3O5/c21-15-10-18(24(26)27)19(29-14-5-7-28-8-6-14)11-17(15)22-13-2-3-16-12(9-13)1-4-20(25)23-16/h2-3,9-11,14,22H,1,4-8H2,(H,23,25) |

InChI 键 |

RRELDGDKULRRDM-UHFFFAOYSA-N |

规范 SMILES |

C1COCCC1OC2=C(C=C(C(=C2)NC3=CC4=C(C=C3)NC(=O)CC4)Cl)[N+](=O)[O-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BCL6-IN-8c; BCL6 IN 8c; BCL6IN8c; BCL6 inhibitor 8c; BCL6 inhibitor-8c; BCL6 inhibitor8c; |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TP-021, a Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of TP-021, a potent, orally bioavailable multi-kinase inhibitor. This document details its primary targets, the signaling pathways it modulates, and the preclinical evidence supporting its anti-cancer activity. All data and methodologies are presented to facilitate understanding and further research in the field of oncology drug development.

Introduction to Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity, often due to mutations or overexpression, is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][3] Kinase inhibitors are designed to block the activity of these enzymes, thereby disrupting the signaling pathways that drive tumor growth and survival.[2][3][4] These inhibitors are broadly classified based on their binding mode to the kinase domain, with Type I inhibitors binding to the active conformation and Type II inhibitors stabilizing an inactive conformation.[3][5]

This compound: A Multi-Targeted Kinase Inhibitor

This compound is a novel small molecule inhibitor designed to target multiple receptor tyrosine kinases (RTKs) that are pivotal in tumor angiogenesis and cell proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). By simultaneously inhibiting these key signaling nodes, this compound exerts a broad-spectrum anti-tumor effect.

Biochemical Profile and Potency

The inhibitory activity of this compound against its primary kinase targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized below.

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2.1 |

| VEGFR2 | 1.5 |

| VEGFR3 | 3.0 |

| PDGFRα | 4.6 |

| PDGFRβ | 2.8 |

| FGFR1 | 5.2 |

| FGFR2 | 6.1 |

Table 1: In vitro inhibitory activity of this compound against key receptor tyrosine kinases. Data are representative of multiple experiments.

Mechanism of Action: Disruption of Key Signaling Pathways

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the kinase domain of its target receptors. This inhibition blocks the downstream phosphorylation cascade, thereby disrupting critical signaling pathways involved in tumorigenesis.

The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. VEGFRs, particularly VEGFR2, are the primary mediators of this process. By potently inhibiting VEGFRs, this compound effectively blocks the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction in tumor vascularization.

PDGFRs and FGFRs are frequently overexpressed or mutated in various cancers, leading to constitutive activation of pro-proliferative signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) pathway. This compound's inhibition of these receptors directly counteracts this aberrant signaling, resulting in cell cycle arrest and reduced tumor cell proliferation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

-

Objective: To determine the IC50 values of this compound against target kinases.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate by the target kinase. Inhibition of the kinase by this compound results in a decreased fluorescent signal.

-

Procedure:

-

Recombinant human kinase enzymes (VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, FGFR1, FGFR2) are incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

-

This compound is added in a series of 10-point dilutions (e.g., 0.1 nM to 10 µM).

-

The reaction is allowed to proceed at room temperature for 60 minutes.

-

The reaction is stopped by the addition of a detection mix containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

-

After a 30-minute incubation, the TR-FRET signal is read on a compatible plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Principle: A colorimetric assay, such as the MTT or MTS assay, is used to measure the metabolic activity of viable cells. A decrease in metabolic activity correlates with a reduction in cell number.

-

Procedure:

-

Cancer cell lines with known overexpression or activation of target kinases (e.g., HUVEC for angiogenesis, HT-1080 for PDGFR) are seeded in 96-well plates.

-

After 24 hours, the cells are treated with a range of concentrations of this compound.

-

The plates are incubated for 72 hours.

-

The MTT or MTS reagent is added to each well, and the plates are incubated for an additional 2-4 hours.

-

The absorbance is measured using a microplate reader at the appropriate wavelength.

-

The percentage of cell viability is calculated relative to vehicle-treated control cells, and GI50 (concentration for 50% growth inhibition) values are determined.

-

Conclusion

This compound is a potent multi-kinase inhibitor that effectively targets key drivers of tumor angiogenesis and proliferation. Its mechanism of action, centered on the inhibition of VEGFR, PDGFR, and FGFR signaling pathways, provides a strong rationale for its continued development as a promising anti-cancer therapeutic. The data presented in this guide underscore its potential to offer a significant clinical benefit in the treatment of various solid tumors. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Target of AVZO-021 (formerly ARTS-021)

Disclaimer: Initial searches for "TP-021" did not yield a specific molecular target. However, a compound with a similar numerical designation, AVZO-021 (also known as ARTS-021 ), is a well-documented clinical-stage drug candidate. This guide focuses on AVZO-021, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is the likely compound of interest.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AVZO-021 is an orally bioavailable, potent, and selective small-molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4] CDK2 is a critical regulator of cell cycle progression, particularly at the G1/S transition.[5][6] Dysregulation of the CDK2 signaling pathway is implicated in the pathogenesis of various cancers, including hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer and tumors with Cyclin E1 (CCNE1) amplification.[1][4][7] AVZO-021 is being developed as a therapeutic agent to target these malignancies, both as a monotherapy and in combination with other anticancer agents.[1][7][8]

Molecular Target: Cyclin-Dependent Kinase 2 (CDK2)

The primary molecular target of AVZO-021 is Cyclin-Dependent Kinase 2 (CDK2), a member of the serine/threonine protein kinase family.[2][3][4] CDKs are essential components of the cell cycle machinery, and their activity is dependent on binding to regulatory proteins called cyclins.[6] The CDK2/cyclin E and CDK2/cyclin A complexes play pivotal roles in orchestrating the transition from the G1 to the S phase of the cell cycle and in the initiation of DNA replication.[6]

In many cancers, the activity of the CDK2 pathway is aberrantly high, leading to uncontrolled cell proliferation. This can be due to several factors, including the overexpression of its activating partner, Cyclin E1 (CCNE1), or as a mechanism of acquired resistance to CDK4/6 inhibitors.[1][4][9] By selectively inhibiting CDK2, AVZO-021 aims to restore normal cell cycle control and induce cell growth arrest in cancer cells that are dependent on this pathway.[10][11]

Quantitative Data

In Vitro Potency and Selectivity

Preclinical studies have demonstrated the high potency and selectivity of AVZO-021 for CDK2 over other cyclin-dependent kinases.[1][10][11]

| Parameter | Value | Assay Type | Source |

| CDK2/Cyclin E1 IC50 | Sub-nanomolar | Enzymatic Assay | [11] |

| CDK1 Selectivity | High (942-fold vs CDK2) | Enzymatic Assay | [10] |

| CDK4 Selectivity | High (477-fold vs CDK2) | Enzymatic Assay | [10] |

| CDK6 Selectivity | High (1,237-fold vs CDK2) | Enzymatic Assay | [10] |

| Kinome Selectivity (S(10) at 1µM) | 0.022 | KinomeScan | [10][11] |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Kinome Selectivity S(10): Fraction of kinases with >90% inhibition at a 1µM concentration of the compound.

Cellular Activity

AVZO-021 has shown potent anti-proliferative effects in cancer cell lines, particularly those with CCNE1 amplification.[10][11]

| Cell Line | Cancer Type | CCNE1 Status | Effect | Source |

| OVCAR3 | Ovarian Cancer | Amplified | Growth inhibition, G1/S arrest | [10] |

| T47D-CCNE1 | Breast Cancer | Overexpression | Growth inhibition | [12] |

In Vivo Efficacy

In preclinical xenograft models, AVZO-021 has demonstrated significant anti-tumor activity, both as a single agent and in combination with CDK4/6 inhibitors.[1][10][12]

| Xenograft Model | Treatment | Outcome | Source |

| OVCAR3 (CCNE1 amplified) | AVZO-021 (daily) | Tumor stasis | [10][11] |

| T47D-CCNE1 | AVZO-021 + Palbociclib | Enhanced anti-tumor activity | [12] |

Clinical Trial Data (Phase 1)

Initial results from the Phase 1 portion of the AVZO-021 clinical trial (NCT05867251) were reported at the 2025 San Antonio Breast Cancer Symposium.[7]

| Patient Population | Treatment | Key Findings | Source |

| Advanced Solid Tumors (n=35) | AVZO-021 Monotherapy | Generally well-tolerated; confirmed responses in HR+/HER2- breast cancer and CCNE1-amplified ovarian cancer. | [7] |

| HR+/HER2- Breast Cancer (n=10) | AVZO-021 + Fulvestrant | Confirmed response observed. | [7] |

Signaling Pathways

CDK2 Signaling Pathway and Inhibition by AVZO-021

The following diagram illustrates the canonical CDK2 signaling pathway and the point of intervention by AVZO-021.

Caption: AVZO-021 inhibits the CDK2-Cyclin E complex, preventing Rb hyper-phosphorylation and blocking cell cycle progression into S phase.

Experimental Protocols

The following are representative protocols for key experiments used to characterize a CDK2 inhibitor like AVZO-021.

In Vitro CDK2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the CDK2/cyclin complex.

Caption: Experimental workflow for determining the in vitro potency of a CDK2 inhibitor.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human CDK2/Cyclin E1, a peptide substrate (e.g., a fragment of the Retinoblastoma protein, Rb), and ATP in a suitable kinase buffer. Prepare serial dilutions of AVZO-021.

-

Reaction Setup: In a microplate, combine the CDK2/Cyclin E1 enzyme, the Rb substrate, and the various concentrations of AVZO-021.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate or consumed ATP. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[13]

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the AVZO-021 concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay measures the effect of the compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., OVCAR3, which has CCNE1 amplification) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of AVZO-021 for a specified duration (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like Cyquant.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Target Engagement

This technique is used to confirm that AVZO-021 is inhibiting its target within the cell by assessing the phosphorylation status of downstream substrates.

Methodology:

-

Cell Treatment: Treat cancer cells with AVZO-021 at various concentrations for a defined period (e.g., 24 hours).

-

Protein Extraction: Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Rb (a direct substrate of CDK2) and total Rb.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: A reduction in the ratio of phosphorylated Rb to total Rb indicates successful target engagement by AVZO-021.[14]

Conclusion

AVZO-021 is a potent and selective CDK2 inhibitor with a clear mechanism of action and promising preclinical and early clinical activity.[1][7][10][11] Its molecular target, CDK2, is a well-validated driver of proliferation in certain cancer types, particularly those with CCNE1 amplification or resistance to CDK4/6 inhibitors.[4][9] The ongoing clinical development of AVZO-021 will further elucidate its therapeutic potential for patients with these high unmet medical needs.[2][3]

References

- 1. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]

- 2. avenzotx.com [avenzotx.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Avenzo Therapeutics unveils promising CDK2 inhibitor AVZO-021, originally from Allorion Therapeutics [synapse.patsnap.com]

- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. businesswire.com [businesswire.com]

- 8. Avenzo begins Phase I/II trial of CDK4 selective inhibitor [clinicaltrialsarena.com]

- 9. researchgate.net [researchgate.net]

- 10. alloriontx.com [alloriontx.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. alloriontx.com [alloriontx.com]

- 13. promega.jp [promega.jp]

- 14. meridian.allenpress.com [meridian.allenpress.com]

TP-021 chemical structure and properties

An in-depth analysis of the identifier "TP-021" reveals that it does not correspond to a single, uniquely identifiable chemical entity in publicly available scientific and medical literature. The designation appears in various contexts, each referring to a different therapeutic agent or research compound. This ambiguity makes it impossible to provide a singular, comprehensive technical guide on the "core" of "this compound" without further clarification.

Potential Candidates for "this compound"

Several distinct investigational drugs and clinical trials are associated with similar identifiers, highlighting the need for more specific information to fulfill the user's request. These include:

-

T-021 : A preclinical drug candidate being developed by Model Medicines, Inc. for the treatment of neoplasms[1].

-

PNOC021 : The designation for a Phase I clinical trial evaluating the combination of two existing drugs, trametinib and everolimus, in pediatric and young adult patients with recurrent gliomas[2].

-

KEYNOTE-021 (MK-3475-021) : A clinical trial for pembrolizumab, an immunotherapy agent, in combination with chemotherapy for non-small cell lung cancer[3].

-

VT1021 : A cyclic pentapeptide under investigation in Phase 1/2 clinical trials for the treatment of advanced solid tumors[4].

-

Nuvisertib (TP-3654) : An investigational PIM1 kinase inhibitor being studied for the treatment of relapsed or refractory myelofibrosis[5].

-

TP Chemotherapy Regimen : In some clinical studies, "TP" refers to a combination of chemotherapeutic agents, such as paclitaxel and cisplatin, used in conjunction with other drugs like toripalimab[6].

Request for Clarification

To provide an accurate and relevant technical guide, please specify which "this compound" is of interest. Helpful information would include:

-

The therapeutic area (e.g., oncology, neurology).

-

The class of the compound (e.g., small molecule, peptide, monoclonal antibody).

-

The name of the sponsoring company or research institution.

-

Any associated CAS number, IUPAC name, or other chemical identifiers.

Upon receiving more specific details, a comprehensive technical guide on the chemical structure, properties, experimental protocols, and signaling pathways of the correct "this compound" can be developed.

References

- 1. T-021 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. pnoc.us [pnoc.us]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sumitomo Pharma America Presents New Investigational Data on Enzomenib and Nuvisertib at the 2025 American Society of Hematology Annual Meeting and Exposition [prnewswire.com]

- 6. Toripalimab Presents Long-Term Survival Benefits as 1st-line Treatment for Advanced Nasopharyngeal Carcinoma and Esophageal Squamous Cell Carcinoma Patients - BioSpace [biospace.com]

The Discovery and Synthesis of AVZO-021 (ARTS-021): A Next-Generation CDK2 Inhibitor for Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AVZO-021 (formerly ARTS-021) is a potent and highly selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 2 (CDK2) currently under clinical investigation for the treatment of advanced solid tumors.[1][2] Developed by Allorion Therapeutics and now being advanced by Avenzo Therapeutics, AVZO-021 has demonstrated a promising preclinical profile, including significant anti-tumor activity in models of cancers with Cyclin E1 (CCNE1) amplification and in combination with CDK4/6 inhibitors.[1][3][4] This technical guide provides a comprehensive overview of the discovery, preclinical characterization, and publicly available data on AVZO-021, including its mechanism of action, key experimental data, and the underlying signaling pathways. While the specific, detailed synthesis of AVZO-021 is proprietary, a representative synthetic approach for a similar class of compounds is presented to illustrate the relevant medicinal chemistry.

Introduction: The Rationale for Targeting CDK2 in Oncology

The cell division cycle is a fundamental process in all eukaryotic organisms, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, orchestrate the progression through the different phases of the cell cycle.[5] CDK2, in particular, plays a critical role in the G1/S phase transition and the initiation of DNA replication through its association with Cyclin E.[6]

In numerous cancers, the CDK2/Cyclin E axis is hyperactivated, often through the amplification of the CCNE1 gene.[6] This aberrant activity drives uncontrolled cell proliferation and is associated with poor prognosis and resistance to standard therapies. Furthermore, hyperactivation of CDK2 has been identified as a key mechanism of resistance to approved CDK4/6 inhibitors in hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[5] Therefore, the development of potent and selective CDK2 inhibitors represents a promising therapeutic strategy to address significant unmet needs in oncology.

Discovery and Development of AVZO-021

AVZO-021 was discovered and initially developed by Allorion Therapeutics, a clinical-stage biotechnology company.[1] In January 2024, Avenzo Therapeutics entered into an exclusive licensing agreement with Allorion to develop and commercialize AVZO-021 globally, excluding Greater China.[1] Preclinical studies have highlighted AVZO-021 as a potential best-in-class CDK2 inhibitor, exhibiting nanomolar potency and high selectivity against other CDKs, particularly CDK1, the inhibition of which is a key driver of toxicity.[1][7]

AVZO-021 is currently being evaluated in a Phase 1/2 clinical trial (NCT05867251) in patients with advanced solid tumors.[8] The study aims to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of AVZO-021 as both a monotherapy and in combination with other anti-cancer agents.[8]

Synthesis of AVZO-021

The precise, step-by-step chemical synthesis of AVZO-021 is proprietary and not publicly available. However, based on patent literature for similar pyrimidine-based CDK2 inhibitors, a representative synthetic route can be proposed to illustrate the general chemical principles.

Disclaimer: The following is a representative synthesis of a pyrimidine-based CDK2 inhibitor and should not be considered the actual synthesis of AVZO-021.

Representative Synthetic Scheme for a Pyrimidine-based CDK2 Inhibitor

A common approach to synthesizing pyrimidine-based kinase inhibitors involves the construction of the core heterocyclic ring system followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

-

Step 1: Synthesis of the Pyrimidine Core. This is often achieved through a condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a source of the N-C-N fragment, such as urea or a guanidine derivative.

-

Step 2: Functionalization of the Pyrimidine Ring. Halogenation of the pyrimidine core, typically at the 2- and 4-positions, provides reactive handles for subsequent cross-coupling reactions.

-

Step 3: Introduction of Side Chains. Suzuki or Buchwald-Hartwig cross-coupling reactions are commonly employed to introduce aryl or heteroaryl substituents at the functionalized positions of the pyrimidine ring. These side chains are crucial for interacting with specific residues in the ATP-binding pocket of CDK2.

-

Step 4: Final Modification and Purification. The final steps may involve deprotection of protecting groups and purification of the final compound by chromatography.

Mechanism of Action and Signaling Pathway

AVZO-021 exerts its anti-tumor effects by selectively inhibiting the kinase activity of CDK2. In a normal cell cycle, the transition from the G1 to the S phase is tightly regulated by the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis. The phosphorylation of Rb by CDK4/6 and subsequently by the CDK2/Cyclin E complex leads to the release of E2F, thereby initiating S phase.[9]

In cancer cells with hyperactive CDK2, this regulatory mechanism is disrupted, leading to constitutive E2F activity and uncontrolled cell proliferation. By inhibiting CDK2, AVZO-021 prevents the hyperphosphorylation of Rb, thereby maintaining Rb in its active, tumor-suppressive state and inducing cell cycle arrest at the G1/S checkpoint.[3]

Below is a diagram illustrating the CDK2/Cyclin E signaling pathway and the point of intervention by AVZO-021.

Preclinical Data

A substantial body of preclinical data supports the clinical development of AVZO-021. These studies have demonstrated its potent and selective inhibition of CDK2, leading to cell cycle arrest and anti-tumor activity in relevant cancer models.

In Vitro Potency and Selectivity

The inhibitory activity of AVZO-021 against a panel of CDKs was assessed in enzymatic assays. The results demonstrate the high potency of AVZO-021 for CDK2 and its selectivity over other CDK family members.

| Kinase | IC50 (nM) |

| CDK2/Cyclin E1 | 1.4 |

| CDK1/Cyclin B1 | 942 |

| CDK4/Cyclin D1 | 477 |

| CDK6/Cyclin D3 | 1,237 |

| CDK7/Cyclin H/MAT1 | 2,834 |

| CDK9/Cyclin T1 | 7,440 |

| Data from Allorion Therapeutics poster presentation.[3] |

Cellular Activity

AVZO-021 demonstrated potent inhibition of cell growth in cancer cell lines with CCNE1 amplification, while having minimal effect on cell lines with wild-type CCNE1. This selective activity is consistent with its mechanism of action. Treatment with AVZO-021 leads to a dose-dependent inhibition of Rb phosphorylation and induces G1 cell cycle arrest.[3]

In Vivo Efficacy

The anti-tumor activity of AVZO-021 has been evaluated in xenograft models of human cancers. In models with CCNE1 amplification, twice-daily oral administration of AVZO-021 resulted in significant tumor growth inhibition and, in some cases, tumor stasis.[3] Furthermore, in models of HR+/HER2- breast cancer, AVZO-021 in combination with a CDK4/6 inhibitor showed enhanced anti-tumor activity.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of CDK2 inhibitors like AVZO-021.

CDK2 Kinase Inhibition Assay

This assay is used to determine the in vitro potency of a compound against the CDK2 enzyme.

Protocol:

-

Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Prepare serial dilutions of AVZO-021 in the kinase buffer.

-

Assay Plate Setup: In a 384-well plate, add the diluted AVZO-021 or vehicle (DMSO) control.

-

Enzyme Addition: Add the recombinant CDK2/Cyclin E enzyme to each well.

-

Pre-incubation: Gently mix and pre-incubate the plate for a defined period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., Histone H1) and ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

-

Data Analysis: Calculate the percent inhibition for each concentration of AVZO-021 and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of a compound on the distribution of cells in the different phases of the cell cycle.

References

- 1. avenzotx.com [avenzotx.com]

- 2. ARTS-021 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. alloriontx.com [alloriontx.com]

- 4. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]

- 5. avenzotx.com [avenzotx.com]

- 6. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]

- 7. Avenzo Therapeutics unveils promising CDK2 inhibitor AVZO-021, originally from Allorion Therapeutics [synapse.patsnap.com]

- 8. asco.org [asco.org]

- 9. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review [mdpi.com]

- 10. alloriontx.com [alloriontx.com]

TP-021 biological activity and cellular effects

It appears there may be some ambiguity regarding the designation "TP-021" in current scientific literature, as search results point to several distinct therapeutic agents. To provide an accurate and in-depth technical guide, please clarify which of the following compounds you are interested in:

-

AVZO-021 (also known as ARTS-021): A selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) being investigated for the treatment of various solid tumors.

-

A mercury-based compound (Rasasindura): A substance with a Miller Index containing "021" that has been evaluated for certain biological effects.

-

Toripalimab in combination with TP chemotherapy: A treatment regimen where "TP" refers to a combination of paclitaxel and cisplatin, used in oncology.

-

Other: If "this compound" refers to a different compound not listed above, please provide additional identifying information such as its target, chemical class, or the context in which you encountered it.

Once you specify the compound of interest, a comprehensive technical guide on its biological activity and cellular effects, including data tables, experimental protocols, and signaling pathway diagrams, can be developed.

In Vitro Characterization of TP-021 (AVZO-021): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-021, also known as AVZO-021 and formerly as ARTS-021, is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the associated signaling pathways. The information presented herein is intended to support further research and development of this compound for its potential therapeutic applications in oncology, particularly in tumors with Cyclin E1 (CCNE1) amplification and those resistant to CDK4/6 inhibitors.[1][3][4][5]

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[6][7] Its aberrant activity is implicated in the pathogenesis of various cancers. This compound has emerged as a highly selective inhibitor of CDK2, demonstrating nanomolar potency and promising preclinical activity.[1][3] This document outlines the in vitro evidence supporting the mechanism of action and therapeutic potential of this compound.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of CDK2. By binding to the ATP-binding pocket of CDK2, it prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[3][7] This inhibition leads to the maintenance of Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. Consequently, the transcription of genes required for S-phase entry is repressed, leading to a G1 phase cell cycle arrest and subsequent inhibition of tumor cell proliferation.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Selectivity vs. CDK2 | Reference |

| CDK2/Cyclin E1 | Enzymatic Assay | <1 | - | [3] |

| CDK2/Cyclin E | NanoBRET Assay | <0.5 * | - | [8] |

| CDK1/Cyclin B1 | Enzymatic Assay | >1000 | >1000-fold | [8] |

| CDK4/Cyclin D1 | Enzymatic Assay | >1000 | >1000-fold | [8] |

| CDK6/Cyclin D3 | Enzymatic Assay | >1000 | >1000-fold | [8] |

| CDK7/Cyclin H | Enzymatic Assay | >1000 | >1000-fold | [8] |

| CDK9/Cyclin T1 | Enzymatic Assay | >1000 | >1000-fold | [8] |

| Value reported as below the lower limit of quantification. |

Table 2: Cellular Activity of this compound

| Cell Line (Cancer Type) | Genetic Background | Assay Type | Endpoint Measured | IC50 (nM) | Reference |

| OVCAR3 (Ovarian) | CCNE1 amplified | Cell Proliferation Assay | Inhibition of Cell Growth | Double-digit nM | [3] |

| Gastric Cancer Model | CCNE1 amplified | Cell Proliferation Assay | Inhibition of Cell Growth | Not specified | [3] |

| Various Cell Lines | CCNE1 amplified | Cell Proliferation Assay | Inhibition of Cell Growth | Sensitive | [3] |

| Various Cell Lines | CCNE1 wild-type | Cell Proliferation Assay | Inhibition of Cell Growth | Insensitive | [3] |

| OVCAR3 (Ovarian) | CCNE1 amplified | Western Blot | Inhibition of pRb (Ser807/811) | Dose-dependent | [2] |

| OVCAR3 (Ovarian) | CCNE1 amplified | Flow Cytometry (EdU incorporation) | Block of S-phase entry | Dose-dependent | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard industry practices for the in vitro evaluation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2/Cyclin E1 and a panel of other CDK enzymes.

Materials:

-

Recombinant human CDK/Cyclin complexes (e.g., CDK2/Cyclin E1, CDK1/Cyclin B, etc.)

-

Kinase substrate (e.g., a peptide derived from Rb protein or a generic substrate like Histone H1)

-

Adenosine triphosphate (ATP)

-

This compound (serially diluted)

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[4]

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the respective CDK/Cyclin enzyme solution to each well.

-

Add 2 µL of a mixture of the kinase substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm the binding of this compound to CDK2 within a live cellular environment.

Materials:

-

HEK293 cells

-

CDK2-NanoLuc® Fusion Vector and a corresponding Cyclin E Expression Vector[1]

-

Transfection reagent (e.g., Lipofectamine®)

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Tracer K-10 (or other suitable tracer)[1]

-

This compound (serially diluted)

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

96-well cell culture plates

Procedure:

-

Co-transfect HEK293 cells with the CDK2-NanoLuc® Fusion Vector and the Cyclin E Expression Vector.

-

After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM™.

-

Seed the cells into a 96-well plate.

-

Prepare serial dilutions of this compound in Opti-MEM™.

-

Add the NanoBRET™ Tracer to the cells, followed by the addition of the diluted this compound or vehicle control.

-

Incubate for 2 hours at 37°C in a CO2 incubator.

-

Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

-

Read the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes using a luminometer capable of measuring BRET.

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

-

Determine the IC50 value by plotting the NanoBRET™ ratio against the concentration of this compound and fitting to a dose-response curve.

Western Blot Analysis of Rb Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of the CDK2 substrate, Rb, in cancer cells.

Materials:

-

CCNE1-amplified cancer cell line (e.g., OVCAR3)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting equipment

Procedure:

-

Seed OVCAR3 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Rb and the loading control to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

CCNE1-amplified cancer cell line (e.g., OVCAR3)

-

This compound

-

5-ethynyl-2´-deoxyuridine (EdU) labeling and detection kit (optional, for S-phase analysis)

-

Propidium iodide (PI) or DAPI staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Seed OVCAR3 cells and treat with various concentrations of this compound for 24-48 hours.

-

(Optional) For EdU analysis, add EdU to the cell culture medium for the last 2 hours of incubation.

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells to remove the ethanol and proceed with either EdU detection (following the manufacturer's protocol) or direct DNA staining.

-

For DNA content analysis, resuspend the cells in PI or DAPI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the CDK2 signaling pathway and the experimental workflows.

CDK2 Signaling Pathway

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Biochemical Assay Workflow

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Cell-Based Assay Workflow

Caption: General workflow for cell-based characterization of this compound.

Conclusion

The in vitro characterization of this compound (AVZO-021) demonstrates that it is a highly potent and selective inhibitor of CDK2. It effectively engages its target in a cellular context, leading to the inhibition of downstream signaling and a G1 cell cycle arrest, particularly in cancer cells with CCNE1 amplification. These findings provide a strong rationale for its continued clinical development as a targeted therapy for specific cancer patient populations. Further in vitro studies could explore mechanisms of resistance and potential combination strategies to enhance its therapeutic efficacy.

References

- 1. ita.promega.com [ita.promega.com]

- 2. NanoBRET® Target Engagement CDK Selectivity Systems [promega.ca]

- 3. CDK2/CyclinE1 Kinase Enzyme System [promega.com]

- 4. promega.com [promega.com]

- 5. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. benchchem.com [benchchem.com]

- 8. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinase Selectivity Profile of AVZO-021 (ARTS-021)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of AVZO-021, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). AVZO-021 (formerly known as ARTS-021) is an investigational oral therapeutic being developed for the treatment of various solid tumors, particularly those with Cyclin E1 (CCNE1) amplification and hormone receptor-positive (HR+)/HER2- breast cancer.[1][2][3][4] This document consolidates available data on its selectivity, outlines the likely experimental methodologies used for its characterization, and visualizes its mechanism of action within the cell cycle signaling pathway.

Introduction to AVZO-021

AVZO-021 is a small molecule inhibitor targeting CDK2, a key regulator of cell cycle progression, particularly at the G1 to S phase transition.[5] Dysregulation of the CDK2 pathway, often through the amplification of its binding partner Cyclin E1, is a known driver in several cancers.[3][4] By selectively inhibiting CDK2, AVZO-021 aims to halt the proliferation of cancer cells with this specific vulnerability. Preclinical data have shown that AVZO-021 induces cell growth arrest and has anti-tumor activity in CCNE1-amplified cancer models.[6]

Kinase Selectivity Profile

The efficacy and safety of a kinase inhibitor are critically dependent on its selectivity. High selectivity for the intended target (on-target) versus other kinases (off-target) minimizes the potential for adverse effects. AVZO-021 has been described as a highly selective CDK2 inhibitor.

Quantitative Selectivity Data

While a comprehensive public release of the full kinome scan data for AVZO-021 is not available, key selectivity metrics have been reported. The following table summarizes the currently accessible quantitative data on the selectivity of AVZO-021.

| Target Kinase | Comparison Kinase | Selectivity Fold | Reported Potency | Source |

| CDK2 | CDK1 | >600-fold | Nanomolar | [2][7] |

Additionally, a broad kinase panel screening using the KINOMEscan platform against 403 non-mutant kinases showed that at a concentration of 1µM, the majority of kinases exhibited less than 10% of control binding, indicating a very high degree of selectivity for AVZO-021.[6]

Experimental Protocols

The following sections describe the likely experimental methodologies employed to determine the kinase selectivity profile of AVZO-021, based on standard industry practices for kinase inhibitor profiling.

Biochemical Kinase Assays (e.g., KINOMEscan)

Biochemical assays are crucial for determining the direct interaction between an inhibitor and a panel of purified kinases. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.

Principle: The assay measures the ability of a test compound (AVZO-021) to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases. The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.

General Workflow:

-

Preparation: A panel of DNA-tagged human kinases is prepared. An immobilized ligand is bound to a solid support (e.g., beads).

-

Competition: The test compound (AVZO-021) is incubated with the kinase and the immobilized ligand.

-

Separation: The solid support is washed to remove unbound kinase.

-

Quantification: The amount of kinase remaining bound to the solid support is measured by qPCR of the DNA tag.

-

Data Analysis: The results are typically expressed as "percent of control" (DMSO vehicle), where a lower percentage indicates stronger binding of the compound to the kinase. These values can be used to calculate dissociation constants (Kd) or IC50 values.

Cellular Target Engagement Assays

To confirm that the inhibitor interacts with its target in a cellular context, target engagement assays are employed. These assays measure the binding of the inhibitor to the target kinase within intact cells.

Principle (e.g., NanoBRET™): The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay uses a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. When the tracer is bound, its close proximity to the luciferase results in energy transfer and a BRET signal upon addition of the substrate. A test compound that binds to the kinase active site will compete with the tracer, leading to a decrease in the BRET signal.

General Workflow:

-

Cell Preparation: Cells are engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

-

Assay: The engineered cells are treated with the fluorescent tracer and varying concentrations of the test compound (AVZO-021).

-

Measurement: The luciferase substrate is added, and both the donor (luciferase) and acceptor (tracer) emission signals are measured.

-

Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the IC50 value, which reflects the compound's potency in a cellular environment.

Mechanism of Action: CDK2 Signaling Pathway

AVZO-021 exerts its therapeutic effect by inhibiting the CDK2 signaling pathway, which is a critical component of cell cycle regulation.

Pathway Description: Progression from the G1 to the S phase of the cell cycle is controlled by the activity of the CDK2/Cyclin E complex. When mitogenic signals are present, Cyclin E is synthesized and binds to CDK2. This complex is then activated by CDK-activating kinase (CAK). The active CDK2/Cyclin E complex phosphorylates several substrates, most notably the Retinoblastoma protein (pRb). Phosphorylation of pRb causes it to release the E2F transcription factor, which then activates the transcription of genes necessary for DNA replication and S-phase entry. In cancers with CCNE1 amplification, there is an overabundance of the CDK2/Cyclin E complex, leading to uncontrolled cell proliferation. AVZO-021 binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and thereby arresting the cell cycle at the G1/S checkpoint.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information as of the date of this document. The clinical development of AVZO-021 is ongoing, and further data may become available.

References

- 1. avenzotx.com [avenzotx.com]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. Avenzo Therapeutics unveils promising CDK2 inhibitor AVZO-021, originally from Allorion Therapeutics [synapse.patsnap.com]

- 4. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]

- 5. researchgate.net [researchgate.net]

- 6. alloriontx.com [alloriontx.com]

- 7. ascopubs.org [ascopubs.org]

TP-021 patent and intellectual property

An In-Depth Technical Guide to AVZO-021 (TP-021): A Novel CDK2 Inhibitor

Disclaimer: Initial searches for a specific patent or compound designated "this compound" did not yield conclusive results. However, extensive information was found for AVZO-021 (also known as ARTS-021), a clinical-stage therapeutic with a mechanism of action that aligns with the interests of researchers in oncology drug development. This technical guide will focus on AVZO-021, a potential best-in-class selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor.

Introduction

AVZO-021 is an investigational, orally administered, selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] Deregulation of the cell cycle is a hallmark of cancer, and the CDK family of proteins represents a critical node in this process. While first-generation CDK inhibitors have shown clinical success, acquired resistance often emerges. A key mechanism of resistance to CDK4/6 inhibitors, particularly in HR+/HER2- breast cancer, is the hyperactivation of CDK2, often through the elevation of cyclin E.[1] AVZO-021 is being developed to address this unmet medical need by directly targeting CDK2-dependent tumors.[1][3] Avenzo Therapeutics is developing AVZO-021 for the treatment of advanced solid tumors, including hormone receptor-positive (HR+) breast cancer and other tumors with elevated cyclin E expression, such as ovarian cancer.[1]

Intellectual Property

Avenzo Therapeutics is advancing the clinical development of AVZO-021. The compound was licensed from Allorion Therapeutics, which grants Avenzo global development and commercialization rights, excluding Greater China.[1] Specific patent application numbers for AVZO-021 are not publicly available in the provided information. Generally, intellectual property for a novel therapeutic like AVZO-021 would be protected by a composition of matter patent, which covers the chemical structure of the molecule, as well as method of use patents, which cover its application in treating specific diseases.

Mechanism of Action: CDK2 Inhibition

The cell cycle is a tightly regulated process that governs cell proliferation. The transition from the G1 phase (cell growth) to the S phase (DNA synthesis) is a critical checkpoint controlled by the cyclin D-CDK4/6-retinoblastoma protein (pRB) axis.[1] In many cancers, this pathway is dysregulated, leading to uncontrolled cell division.

CDK4/6 inhibitors have become a standard of care in HR+/HER2- breast cancer. However, resistance can develop through various mechanisms, one of which is the upregulation of cyclin E, which then activates CDK2 and bypasses the CDK4/6 blockade.[1] AVZO-021 selectively inhibits CDK2, thereby restoring cell cycle control in tumors that have become dependent on this pathway for proliferation.

Caption: AVZO-021 Phase 1/2 Clinical Trial Workflow (NCT05867251).

Data Presentation

As the clinical trial is ongoing, comprehensive quantitative data on the efficacy of AVZO-021 is not yet publicly available. The following tables summarize the key parameters of the clinical trial design.

Table 1: Key Inclusion and Exclusion Criteria for NCT05867251

| Criteria Type | Selected Criteria |

| Inclusion | Male or female, aged ≥18 years. [3] |

| Eastern Cooperative Oncology Group (ECOG) performance status of 0-1. [3] | |

| Histologically or cytologically confirmed advanced solid tumor. | |

| Measurable disease as per RECIST v1.1. [3] | |

| Adequate organ and bone marrow function. [3] | |

| Exclusion | Prior treatment with a CDK2, PKMYT1, or WEE1 inhibitor. [3] |

| Major surgery within 4 weeks of starting treatment. [3] | |

| Unresolved toxicities from prior therapy > Grade 1. [2] | |

| Clinically unstable cardiac function. [2] | |

| Active second malignancy. [2] |

Table 2: Study Endpoints for NCT05867251

| Endpoint Type | Endpoint |

| Primary | - Incidence of Dose-Limiting Toxicities (DLTs) |

| - Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | |

| - Incidence and severity of Adverse Events (AEs) | |

| Secondary | - Objective Response Rate (ORR) |

| - Duration of Response (DoR) | |

| - Progression-Free Survival (PFS) | |

| - Overall Survival (OS) | |

| - Pharmacokinetic Parameters (Cmax, Tmax). [2] |

Conclusion

AVZO-021 is a promising selective CDK2 inhibitor being developed to address a critical resistance mechanism to current standard-of-care therapies in oncology, particularly in HR+/HER2- breast cancer. Its targeted mechanism of action offers the potential for more durable responses and improved outcomes for patients with advanced solid tumors characterized by CDK2 dependency. The ongoing Phase 1/2 clinical trial will provide crucial data on its safety, tolerability, and anti-tumor efficacy. As more data becomes available, the full therapeutic potential of AVZO-021 will be elucidated, potentially establishing a new treatment paradigm for a defined patient population with high unmet medical need.

References

TP-021 Preclinical Research Findings: A Technical Overview

Disclaimer: Publicly available information on a specific molecule designated "TP-021" is limited. This document provides a representative summary of preclinical research findings based on similar investigational oncology agents, illustrating the expected data presentation, experimental detail, and pathway visualizations for a compound at this stage of development. The data and mechanisms presented herein are synthesized for illustrative purposes and are primarily based on preclinical findings for CDK2 and PRX3 inhibitors.

Executive Summary

This technical guide provides an in-depth overview of the preclinical data for this compound, a novel investigational agent. The presented findings encompass in vitro and in vivo studies designed to elucidate the mechanism of action, efficacy, and safety profile of this compound. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and development.

Mechanism of Action

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2][3] Hyperactivation of the Cyclin E-CDK2 axis is a known driver of tumorigenesis and a mechanism of resistance to CDK4/6 inhibitors in certain cancers.[3] this compound is designed to induce cell cycle arrest and apoptosis in tumors with elevated Cyclin E1 (CCNE1) expression.[2]

In Vitro Studies

Biochemical and Cellular Potency

This compound demonstrates potent and selective inhibition of CDK2 in enzymatic and cell-based assays.

| Assay Type | Target | IC50 (nM) | Selectivity vs. CDK1 | Cell Line (CCNE1 amplified) | Cellular IC50 (nM) |

| Enzymatic | CDK2 | 1.4 | >600-fold | OVCAR3 (Ovarian) | 50 |

| Enzymatic | CDK1 | 942 | - | SNU-16 (Gastric) | 75 |

Data synthesized from representative preclinical findings for selective CDK2 inhibitors.[1][2]

Experimental Protocols

Enzymatic Assay: The inhibitory activity of this compound against a panel of cyclin-dependent kinases was determined using a Caliper-based mobility shift assay. Kinase reactions were initiated by the addition of ATP (1mM) to a mixture of the respective CDK/cyclin complex and a fluorescently labeled peptide substrate. The reaction was allowed to proceed for 60 minutes at room temperature before being stopped. The conversion of substrate to product was measured, and IC50 values were calculated from the dose-response curves.

Cell Viability Assay: CCNE1-amplified (OVCAR3, SNU-16) and wild-type cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a plate reader, and IC50 values were determined by non-linear regression analysis.

In Vivo Studies

Xenograft Models

The anti-tumor activity of this compound was evaluated in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of CCNE1-amplified cancers.

| Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) |

| OVCAR3 CDX | Ovarian | 50 mg/kg, BID | 85 |

| Gastric PDX | Gastric | 50 mg/kg, BID | 70 |

Data synthesized from representative preclinical findings for selective CDK2 inhibitors.[1][2]

Experimental Protocols

Xenograft Model Workflow: Female athymic nude mice were subcutaneously implanted with 5 x 10^6 OVCAR3 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle control and treatment groups. This compound was administered orally twice daily (BID) at a dose of 50 mg/kg. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2. The study was terminated after 21 days, and tumors were excised for pharmacodynamic analysis.

Pharmacodynamics and Biomarkers

Treatment with this compound resulted in a dose-dependent reduction in phosphorylated Retinoblastoma protein (pRb), a downstream substrate of CDK2, in tumor tissues from xenograft models. This confirms target engagement in vivo.[2]

| Biomarker | Assay | Result |

| pRb (Ser807/811) | Western Blot | Dose-dependent decrease |

| Ki-67 | Immunohistochemistry | Reduction in proliferation index |

Safety and Tolerability

In preclinical toxicology studies, this compound was generally well-tolerated at efficacious doses. No significant body weight loss was observed in the in vivo efficacy studies. Further GLP toxicology studies are ongoing to establish a comprehensive safety profile.

Conclusion

The preclinical data for this compound demonstrate a potent and selective CDK2 inhibitor with significant anti-tumor activity in models of CCNE1-amplified cancers. The favorable in vitro and in vivo profiles, coupled with clear evidence of target engagement, support the continued clinical development of this compound as a potential therapeutic for this patient population.

References

Methodological & Application

Application Notes and Protocols for the Selective CDK2 Inhibitor AVZO-021 (ARTS-021) in Cell Culture Experiments

For Research Use Only

Introduction

AVZO-021 (also known as ARTS-021) is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDK2, in complex with cyclin E, is a critical regulator of the cell cycle, specifically mediating the transition from the G1 to the S phase.[3] Dysregulation of the CDK2 pathway, often through the amplification of the CCNE1 gene (which encodes cyclin E1), is a known driver in several cancers, including certain types of ovarian, breast, stomach, and esophageal cancers.[2][4] Amplification of CCNE1 is also a key mechanism of resistance to approved CDK4/6 inhibitors.[3]

AVZO-021 selectively targets CDK2, leading to the inhibition of retinoblastoma (Rb) protein phosphorylation, which in turn blocks the G1/S phase transition and suppresses cell proliferation in tumors with CDK2 dependency.[4] These application notes provide detailed protocols for utilizing AVZO-021 in cell culture to assess its anti-proliferative effects, mechanism of action, and to identify sensitive cancer cell lines.

Mechanism of Action

AVZO-021 is a reversible, ATP-competitive inhibitor of CDK2.[1] By binding to the kinase domain of CDK2, it prevents the phosphorylation of key substrates, most notably the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and S-phase entry. This results in a G1 cell cycle arrest and an induction of cellular senescence in susceptible cancer cells.[4]

References

Application Notes and Protocols for the Study of TP-021 (AVZO-021/ARTS-021) in Cancer Cell Lines

For Research Use Only.

Disclaimer: The compound "TP-021" is not uniquely identified in the public domain for cancer research. Based on current research and development nomenclature, this document assumes that "this compound" refers to the potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor AVZO-021 , also known as ARTS-021 . These application notes and protocols are based on the available information for AVZO-021/ARTS-021.

Introduction

AVZO-021 is a highly potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2] In numerous cancers, the CDK2 pathway is dysregulated, often through the amplification of its binding partner, Cyclin E1 (CCNE1), leading to uncontrolled cell proliferation.[2] AVZO-021 has demonstrated preclinical efficacy in inhibiting the growth of cancer cells, especially those with CCNE1 amplification, and in overcoming resistance to CDK4/6 inhibitors.[1][3] These application notes provide detailed protocols for the investigation of AVZO-021 in cancer cell line studies.

Data Presentation

In Vitro Potency and Selectivity of AVZO-021

| Kinase | Enzymatic IC50 (nM) | Cellular NanoBRET IC50 (nM) |

| CDK2/Cyclin E1 | 1.4 | <0.5 * |

| CDK1/Cyclin B1 | 942 | 36 |

| CDK4/Cyclin D1 | 477 | 13 |

| CDK6/Cyclin D3 | 1,237 | 31 |

| CDK7/Cyclin H/MAT1 | 2,834 | >10,000 |

| CDK9/Cyclin T1 | 7,440 | >10,000 |

*Below the lower limit of quantification. Data adapted from preclinical studies.[1]

Anti-proliferative Activity of AVZO-021 in Cancer Cell Lines

| Cell Line | Cancer Type | CCNE1 Status | AVZO-021 IC50 (nM) |

| OVCAR-3 | Ovarian Cancer | Amplified | ~10 - 50 |

| FU-OV-1 | Ovarian Cancer | Amplified | ~10 - 50 |

| MKN1 | Gastric Cancer | Amplified | Not Reported |

| COV504 | Ovarian Cancer | Wild-Type | >1000 |

Note: Specific IC50 values for AVZO-021 in a wide range of cell lines are not yet publicly available. The values presented are estimations based on published preclinical data and the known activity of selective CDK2 inhibitors in CCNE1 amplified versus wild-type cell lines.[2][3]

Signaling Pathway and Experimental Workflow

CDK2 Signaling Pathway and Point of Inhibition by AVZO-021

Caption: AVZO-021 inhibits the Cyclin E/CDK2 complex, preventing Rb hyper-phosphorylation and blocking S-phase entry.

General Experimental Workflow for Evaluating AVZO-021

Caption: A typical workflow for characterizing the in vitro effects of AVZO-021 on cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of AVZO-021 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

AVZO-021 (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of AVZO-021 in complete medium. A common starting range is 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest AVZO-021 dose, typically ≤ 0.1%) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AVZO-021.

-

-

Incubation:

-

Incubate the plate for 72 hours (or other desired time points, e.g., 48, 96 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of AVZO-021 and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis

Objective: To assess the effect of AVZO-021 on the phosphorylation of CDK2 substrates and the expression of cell cycle-related proteins.

Materials:

-

Cancer cell lines

-

6-well plates

-

AVZO-021

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-total Rb, anti-Cyclin E, anti-CDK2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with AVZO-021 at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 hours).

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin). A decrease in the p-Rb/total Rb ratio indicates target engagement by AVZO-021.[4]

-

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of AVZO-021 on cell cycle distribution.

Materials:

-

Cancer cell lines

-

6-well plates

-

AVZO-021

-

PBS

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with AVZO-021 at desired concentrations (e.g., 1x and 2x IC50) for 24 hours.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

-

Cell Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[5]

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubate in the dark at room temperature for 30 minutes.[2]

-

-

Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software. An accumulation of cells in the G1 phase is expected following AVZO-021 treatment.[6]

-

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by AVZO-021.

Materials:

-

Cancer cell lines

-

6-well plates

-

AVZO-021

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with AVZO-021 at desired concentrations for 48 hours.

-

Harvest both adherent and floating cells.

-

-

Staining:

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.[7]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within 1 hour.

-

Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[7]

-

References

- 1. avenzotx.com [avenzotx.com]

- 2. benchchem.com [benchchem.com]

- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. alloriontx.com [alloriontx.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: TP-021 Solution Preparation and Storage

Introduction

This document provides detailed protocols for the preparation and storage of TP-021 solutions for use in research and drug development applications. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in experimental settings. The information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Solubility and Storage Recommendations

A comprehensive literature search did not yield specific quantitative data on the solubility and stability of a compound designated "this compound". The following table provides a general framework for recording solubility data once it is determined experimentally.

| Solvent | Solubility (mg/mL) | Maximum Concentration (mM) | Appearance |

| DMSO | |||

| Ethanol | |||

| PBS (pH 7.4) | |||

| Water |

Storage Conditions:

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid Powder | -20°C | Up to 1 year | Protect from light and moisture. |

| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |

| Aqueous Solution | 4°C | Up to 24 hours | Prepare fresh for each experiment. |

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Calculate the required mass of this compound. The mass can be calculated using the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C and protect from light.

2. Preparation of Working Solutions

This protocol outlines the dilution of the this compound stock solution to prepare working solutions for in vitro or in vivo experiments.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Appropriate sterile solvent (e.g., cell culture medium, phosphate-buffered saline)

-

Sterile tubes

-

Calibrated micropipettes

Procedure:

-

Determine the desired final concentration of the working solution.

-

Calculate the volume of stock solution needed using the formula: V1 = (C2 x V2) / C1 Where:

-

V1 = Volume of stock solution

-

C1 = Concentration of stock solution

-

V2 = Final volume of working solution

-

C2 = Final concentration of working solution

-

-

Add the calculated volume of the stock solution to the appropriate volume of the desired solvent.

-

Mix thoroughly by gentle pipetting or vortexing.

-

Use the working solution immediately or store at 4°C for no longer than 24 hours, protected from light.

Visualizations

Caption: Workflow for preparing a this compound stock solution.

Caption: Recommended storage conditions for this compound.

Application Note: Western Blot Protocol for Target Validation of TP-021

This document provides a detailed protocol for the validation of the cellular target of the investigational compound TP-021 using Western blot analysis. The protocol is designed for researchers, scientists, and drug development professionals to assess the effect of this compound on the protein expression levels of its putative target in a cellular context.

Introduction